molecular formula C12H9ClN4O2S B12491340 N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12491340
M. Wt: 308.74 g/mol
InChI Key: MPQYZYJBWXQGJO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a sulfonamide group attached to the 8th position and a 3-chlorophenyl group attached to the nitrogen atom of the triazole ring. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C12H9ClN4O2S

Molecular Weight

308.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C12H9ClN4O2S/c13-9-3-1-4-10(7-9)16-20(18,19)11-5-2-6-17-8-14-15-12(11)17/h1-8,16H

InChI Key

MPQYZYJBWXQGJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CN3C2=NN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other similar compounds:

Uniqueness

The uniqueness of N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific combination of a triazole ring fused with a pyridine ring and the presence of both a sulfonamide group and a 3-chlorophenyl group. This unique structure imparts it with distinct biological activities and chemical properties that are not observed in other similar compounds .

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